molecular formula C16H13N7O B2489362 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1396557-20-2

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2489362
CAS No.: 1396557-20-2
M. Wt: 319.328
InChI Key: FQOXBHGMJHMXOR-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked via a methylene group to a benzamide scaffold substituted with a tetrazole moiety. This structure combines the pharmacophoric features of pyrazolo[1,5-a]pyridine (a privileged scaffold in kinase inhibition and anticancer agents) and the tetrazole group (known for its bioisosteric replacement of carboxylic acids and metabolic stability).

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c24-16(12-4-3-5-14(8-12)23-11-18-20-21-23)17-9-13-10-19-22-7-2-1-6-15(13)22/h1-8,10-11H,9H2,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXBHGMJHMXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetrazole ring: This step often involves the use of azide compounds and nitriles under specific conditions to form the tetrazole ring.

    Coupling with benzamide: The final step usually involves coupling the pyrazolo[1,5-a]pyridine and tetrazole intermediates with a benzamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Amide Bond Formation and Nucleophilic Substitution

The benzamide moiety undergoes nucleophilic substitution at the carbonyl group. For example, hydrolysis under acidic or basic conditions yields carboxylic acid derivatives (e.g., with NaOH/H₂O at 80°C), while aminolysis reactions with primary/secondary amines produce substituted amides.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Hydrolysis1M NaOH, 80°C, 4h3-(1H-tetrazol-1-yl)benzoic acid72–85
AminolysisR-NH₂, DMF, 100°C, 6hN-substituted benzamide derivatives60–78

Coupling Reactions on Aromatic Rings

The pyrazolo[1,5-a]pyridine and benzamide rings participate in cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at halogenated positions (e.g., C-5 of pyrazolo[1,5-a]pyridine), facilitated by Pd(PPh₃)₄ in THF/Na₂CO₃ at 80°C.

Key Findings:

  • Halogenation (Cl, Br) at the pyrazolo[1,5-a]pyridine C-5 position precedes coupling.

  • Microwave-assisted Buchwald-Hartwig amination enables N-arylation of the tetrazole ring (e.g., with 4-bromoaniline, Pd₂(dba)₃, Xantphos).

Oxidative Halogenation

The pyrazolo[1,5-a]pyridine ring undergoes regioselective halogenation. Using NaX (X = Cl, Br, I) and K₂S₂O₈ in DMSO at 60°C introduces halogens at C-3 or C-7 positions, confirmed by NMR and X-ray crystallography .

Example Reaction:

Compound+NaI+K2S2O8DMSO, 60°C3-Iodo derivative(Yield: 68%)[2]\text{Compound} + \text{NaI} + \text{K}_2\text{S}_2\text{O}_8 \xrightarrow{\text{DMSO, 60°C}} \text{3-Iodo derivative} \quad (\text{Yield: 68\%}) \quad[2]

Cyclization with β-Dicarbonyl Compounds

The primary amine group on the pyrazolo[1,5-a]pyridin-3-ylmethyl moiety reacts with β-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions (HCl/EtOH, reflux) to form fused pyrazolo[1,5-a]pyrimidine derivatives .

Table 2: Cyclization Reactions

β-Dicarbonyl ReagentConditionsProductRegioselectivitySource
AcetylacetoneHCl/EtOH, reflux, 8hPyrazolo[1,5-a]pyrimidine-7-carboxamide7-position
Ethyl acetoacetateH₂SO₄, 100°C, 6h5-Methyl-pyrimidine fused derivative5-position

Functionalization via Amine Reactivity

The primary amine group participates in:

  • Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂/Et₃N yields N-acylated derivatives .

  • Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) forms imines, reversible under acidic hydrolysis .

Example:

Amine+PhCHOEtOH, ΔSchiff base(Yield: 83%)[3]\text{Amine} + \text{PhCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base} \quad (\text{Yield: 83\%}) \quad[3]

Tetrazole Ring Reactivity

The 1H-tetrazole-1-yl group undergoes:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in K₂CO₃/DMF to form 2-alkyltetrazoles.

  • Coordination Chemistry: Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N-atoms, studied via UV-Vis and ESI-MS.

Biological Activity Modulation via Structural Analogues

Comparative studies with analogues (Table 3) reveal that halogenation or aryl substitution enhances kinase inhibition (e.g., RET V804M kinase IC₅₀ reduced from 12 nM to 6.5 nM with 5-Br substitution) .

Table 3: Activity of Structural Analogues

Modification SiteStructural ChangeBiological Activity (IC₅₀)Source
Pyrazolo C-5Br substitutionRET V804M: 6.5 nM
Benzamide para-positionNO₂ groupAnticancer EC₅₀: 8.2 μM

Scientific Research Applications

Medicinal Chemistry

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as an antitumor agent . Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer progression, making it a candidate for anticancer drug development .

Case Study : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results showed promising antitumor activity compared to standard treatments like Doxorubicin .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities against various pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance .

Research Findings : In vitro tests revealed that several synthesized pyrazolo derivatives showed effective antimicrobial activity when screened against common bacterial strains, indicating their potential as new antimicrobial agents .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been documented, particularly in relation to enzymes involved in metabolic pathways relevant to diseases such as cancer and viral infections. Its mechanism of action often involves binding to active sites or allosteric sites on target enzymes, thereby altering their activity .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups. This flexibility in synthesis facilitates the development of diverse chemical libraries aimed at drug discovery.

Synthetic Routes

Common synthetic strategies include:

  • Copper-Catalyzed Reactions : Efficient methods using copper catalysts have been developed for synthesizing pyrazolo-linked compounds, enhancing yield and purity .
  • Microwave-Assisted Synthesis : This technique has been employed to accelerate reaction times and improve product yields in the synthesis of pyrazolo derivatives .

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolo[1,5-a]pyridine/benzamide hybrids. Below is a detailed comparison with key analogs based on substituents, molecular properties, and functional roles:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine-Benzamide Derivatives

Compound Name Substituents Molecular Weight (Da) Key Functional Features Biological Role Reference
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide - Tetrazole at benzamide C3
- Pyrazolo[1,5-a]pyridine core
~380 (estimated) - Tetrazole enhances metabolic stability
- Pyrazolo[1,5-a]pyridine enables kinase binding
Likely kinase inhibitor (hypothesized)
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide - Bromo at pyrazolo[1,5-a]pyrimidine C3
- Trifluoromethyl at benzamide C3
461.23 - Bromo enhances electrophilicity
- CF₃ improves lipophilicity
Kinase inhibitor candidate (e.g., c-RET)
5-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide - Bromophenyl at C5
- Imidazole-propyl at carboxamide
492.05 - Imidazole enhances solubility
- Bromophenyl aids π-π stacking
Anticancer agent (targeted therapy)
4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide - Pyridinylmethylamino at pyrazolo[1,5-a]pyrimidine C5 ~420 (estimated) - Amino group facilitates H-bonding
- Pyridine improves bioavailability
Kinase inhibitor (e.g., CDK2/CCNH)

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity :

  • The tetrazole group in the target compound likely enhances metabolic stability compared to trifluoromethyl or bromo substituents in analogs . Tetrazoles resist oxidative degradation, a common issue with carboxylic acid bioisosteres.
  • Bromo and trifluoromethyl groups (e.g., in and ) improve target binding via hydrophobic interactions but may reduce solubility .

Scaffold Variations: Pyrazolo[1,5-a]pyridine (target compound) vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows microwave-assisted cyclization methods (as in ), whereas analogs with imidazole or pyridine substituents require multi-step coupling (e.g., EDCI/HOBT-mediated amidation in ) .

Biological Activity

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyridine moiety linked to a benzamide through a tetrazole group. The structural formula can be represented as follows:

N pyrazolo 1 5 a pyridin 3 ylmethyl 3 1H tetrazol 1 yl benzamide\text{N pyrazolo 1 5 a pyridin 3 ylmethyl 3 1H tetrazol 1 yl benzamide}

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown inhibition of cancer cell proliferation in various studies. Specifically, one study reported that similar compounds inhibited the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells by 54.25% and 38.44%, respectively .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted that certain pyrazole derivatives can inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting a potential role in managing inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against tumor cells while sparing normal fibroblasts. This selectivity is crucial for developing anticancer agents that minimize side effects on healthy tissues .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has been essential in optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazole ring have been shown to enhance potency against various cancer cell lines while maintaining low toxicity levels .

Data Tables

Biological Activity Cell Line Inhibition (%) IC50 (µM)
AnticancerHepG254.2512.5
AnticancerHeLa38.4415.0
Anti-inflammatoryMacrophagesTNF-alpha Release10.0

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Analytical Validation (NMR, HPLC)
1Ethanol, 80°C, 12h65%1H^1H-NMR (δ 8.2–7.1 ppm, aromatic)
2DCM, EDC/HOBt, RT78%HPLC purity >95%

Basic: How is structural confirmation achieved for this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm aromatic proton environments (e.g., tetrazole protons at δ 9.2–9.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 350.12) validate the molecular formula .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between pyrazolo-pyridine and benzamide moieties .

Advanced: How do reaction conditions influence synthetic yield and purity?

Contradictory yields (e.g., 65% vs. 85%) arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions vs. dichloromethane .
  • Catalyst Loading : Excess EDC/HOBt (>1.5 eq) improves coupling efficiency but complicates purification .
  • Temperature Control : Elevated temperatures accelerate cyclization but risk tetrazole ring decomposition .

Mitigation Strategy : Design a Design of Experiments (DoE) approach to optimize parameters .

Advanced: What biological targets are associated with this compound?

The compound’s pyrazolo-pyridine and tetrazole groups suggest kinase or GPCR modulation:

  • Kinase Inhibition : Analogous compounds inhibit ATR kinase (IC50_{50} = 12 nM) and Bcr-AblT315I (IC50_{50} = 8 nM) .
  • Anticancer Activity : Pyrazolo-pyridine derivatives induce apoptosis in HeLa cells (EC50_{50} = 2.1 µM) .

Q. Table 2: Biological Activity of Structural Analogs

TargetAssay TypeIC/EC50_{50}Reference
ATR KinaseBiochemical12 nM
Bcr-AblT315ICellular (K562)8 nM
HeLa Cell GrowthMTT Assay2.1 µM

Advanced: How to resolve contradictions in biological assay data?

Discrepancies in IC50_{50} values may stem from:

  • Assay Conditions : Varying ATP concentrations (1 mM vs. 10 µM) in kinase assays .
  • Cell Line Variability : Differences in efflux pump expression (e.g., P-gp in K562 vs. HL-60) .
  • Compound Stability : Tetrazole hydrolysis under acidic conditions (e.g., pH <5) generates inactive metabolites .

Resolution : Validate activity across multiple assays (e.g., SPR, thermal shift) and stabilize compounds in pH 7.4 buffers .

Advanced: What structure-activity relationships (SAR) guide optimization?

  • Pyrazolo-Pyridine Substitution : Methyl groups at C2 enhance kinase binding (ΔG = −9.2 kcal/mol) but reduce solubility .
  • Tetrazole Position : Para-substitution on benzamide improves metabolic stability (t1/2_{1/2} = 4.2 h vs. 1.5 h for ortho) .
  • Benzamide Linkers : Ethynyl spacers increase conformational flexibility and potency (IC50_{50} improved 5-fold) .

Q. Table 3: SAR Trends

ModificationEffect on ActivityReference
C2-Methyl (Pyrazolo)↑ Binding affinity
Para-Tetrazole (Benzamide)↑ Stability
Ethynyl Spacer↑ Potency

Advanced: What are the forced degradation pathways?

  • Oxidative Degradation : Tetrazole ring oxidation forms nitro derivatives (e.g., m/z +16) under H2 _2O2_2 .
  • Hydrolytic Degradation : Amide bond cleavage in acidic/basic conditions generates benzoic acid and amine fragments .
  • Photodegradation : UV exposure causes pyrazolo-pyridine ring rearrangement .

Analytical Monitoring : Use LC-MS/MS to track degradation products and assign structures via MS/MS fragmentation .

Basic: What purification methods ensure high purity?

  • Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) eluent .
  • Recrystallization : Methanol/water mixtures yield crystals with >99% purity .
  • HPLC Prep : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for challenging separations .

Advanced: How to model target interactions computationally?

  • Molecular Docking : AutoDock Vina predicts binding to ATR kinase’s ATP pocket (ΔG = −10.3 kcal/mol) .
  • MD Simulations : 100-ns simulations reveal stable hydrogen bonds between tetrazole and Lys169 .
  • DFT Calculations : Electron-deficient pyrazolo-pyridine enhances π-π stacking with Phe262 .

Advanced: How to address hygroscopicity and solubility challenges?

  • Salt Formation : Hydrochloride salts improve aqueous solubility (3.2 mg/mL vs. 0.5 mg/mL free base) .
  • Co-Crystallization : With succinic acid enhances stability (RH 60%, 25°C) .
  • Nanoformulation : PEGylated liposomes increase bioavailability (AUC 2.5-fold higher in rats) .

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